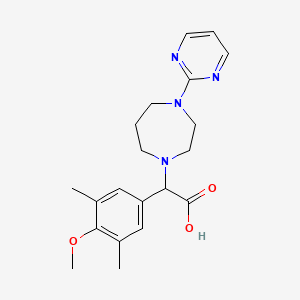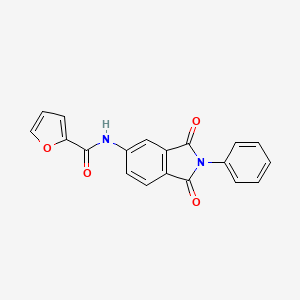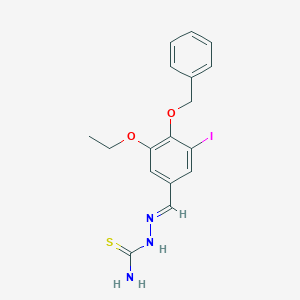![molecular formula C15H14N2O6 B3912093 N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B3912093.png)
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine
描述
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine, also known as FFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA is a derivative of beta-alanine and is composed of a furoyl and furyl group. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can induce apoptosis in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can reduce inflammation and pain in animal models of arthritis. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has also been shown to increase the expression of genes involved in the regulation of glucose and lipid metabolism.
实验室实验的优点和局限性
One of the advantages of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is its versatility in various fields of research. N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can be easily synthesized and modified to suit specific research needs. However, one of the limitations of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine is its potential toxicity. While N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to be relatively non-toxic in vitro and in vivo, further studies are needed to determine its long-term effects.
未来方向
There are numerous future directions for research involving N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine. One potential area of research is the development of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine-based drugs for the treatment of various diseases. Another potential area of research is the use of N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine as a plant growth regulator to increase crop yield. Additionally, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine can be further modified to synthesize new functional materials for various applications. Overall, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has great potential for further research and development in various fields.
科学研究应用
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and material science. In drug discovery, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been used as a plant growth regulator and has been shown to increase crop yield. In material science, N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine has been used as a building block for the synthesis of various functional materials.
属性
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-13(19)5-6-16-14(20)11(9-10-3-1-7-22-10)17-15(21)12-4-2-8-23-12/h1-4,7-9H,5-6H2,(H,16,20)(H,17,21)(H,18,19)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYBBCQUTUGQDR-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)
![4-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B3912041.png)
![4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912049.png)
![2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912057.png)
![1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3912065.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912068.png)

![2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912091.png)
![1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-buten-1-one](/img/structure/B3912100.png)